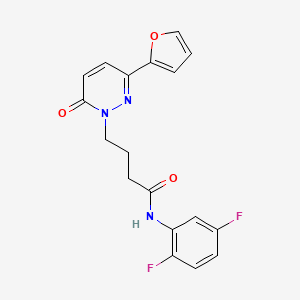
N-(2,5-difluorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-difluorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide is a useful research compound. Its molecular formula is C18H15F2N3O3 and its molecular weight is 359.333. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,5-difluorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its antimicrobial and anticancer properties, synthesis, and structure-activity relationships.
Chemical Structure and Properties
The compound features several significant structural components:
- Difluorophenyl moiety : Enhances lipophilicity and biological interactions.
- Furan ring : Known for its role in various biological activities.
- Pyridazinone structure : Implicated in interactions with biological targets.
The molecular formula for this compound is C19H18F2N4O, with a molecular weight of approximately 358.37 g/mol.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . Its mechanism of action may involve the disruption of microbial cell membranes or inhibition of key enzymes essential for bacterial survival.
Table 1: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Anticancer Activity
In addition to its antimicrobial effects, the compound has shown promising anticancer activity in various cancer cell lines. The furan and pyridazinone components are believed to play a crucial role in modulating pathways related to cell proliferation and apoptosis.
Case Study: In Vitro Anticancer Activity
A study evaluated the effects of this compound on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated:
- MCF-7 Cell Line : IC50 = 15 µM
- A549 Cell Line : IC50 = 20 µM
The compound induced apoptosis in a dose-dependent manner, with increased expression of pro-apoptotic markers such as Bax and decreased expression of anti-apoptotic proteins like Bcl-2.
The precise mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in disease pathways.
Potential Targets
- Tyrosinase Inhibition : Similar compounds have been shown to inhibit tyrosinase activity, which is crucial in melanin production.
- Cell Cycle Regulation : The compound may affect cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
Synthesis and Optimization
The synthesis of this compound involves multi-step organic reactions. Key factors influencing yield and purity include:
- Temperature Control : Optimal temperature ranges must be maintained during reactions.
- Solvent Choice : The selection of appropriate solvents can significantly affect reaction kinetics.
Conclusion and Future Directions
This compound represents a promising candidate for further research in pharmacology due to its antimicrobial and anticancer properties. Future studies should focus on elucidating its mechanisms of action through biochemical assays and molecular modeling to optimize its therapeutic potential.
Propiedades
IUPAC Name |
N-(2,5-difluorophenyl)-4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O3/c19-12-5-6-13(20)15(11-12)21-17(24)4-1-9-23-18(25)8-7-14(22-23)16-3-2-10-26-16/h2-3,5-8,10-11H,1,4,9H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXMJJZPPGXQLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













